![molecular formula C16H14N2O3S B3297285 N-(5,6-dimethoxybenzo[d]thiazol-2-yl)benzamide CAS No. 895434-93-2](/img/structure/B3297285.png)
N-(5,6-dimethoxybenzo[d]thiazol-2-yl)benzamide
Overview
Description
N-(5,6-dimethoxybenzo[d]thiazol-2-yl)benzamide, also known as BMB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Anticancer Activity
This compound is part of a class of fluorinated heterocycles that are main components of marketed drugs, where 20% of the anticancer drugs contain fluorine atoms . These compounds have shown promising results in in vivo and in vitro anticancer activities .
Antimicrobial Activity
The compound has also been associated with antimicrobial activities. The in vivo and in vitro antimicrobial activities of these fluorinated heterocycles are well reported .
Antibacterial Activity
Benzamides, a significant class of amide compounds to which this compound belongs, have been widely used for their antibacterial properties . The compound has shown in vitro growth inhibitory activity against different bacteria .
Antioxidant Activity
The compound has demonstrated antioxidant activity. In vitro antioxidant activity of the compound was determined by total antioxidant, free radical scavenging, and metal chelating activity .
Drug Design and Discovery
Fluorinated heterocycles, such as this compound, have been found to be lead structures for drug design developments where their activities were almost equal to or exceeded the potency of the reference drugs .
Industrial Applications
Amide compounds, including this one, are broadly used in industrial sectors such as plastic, rubber industry, paper industry, and agriculture .
Mechanism of Action
Target of Action
Benzothiazoles, a class of compounds to which this molecule belongs, are known to interact with a variety of biological targets, including enzymes and receptors, and have been studied for their potential therapeutic effects .
Mode of Action
Benzothiazoles are known to interact with their targets through various mechanisms, such as inhibition or activation of enzymatic activity, modulation of receptor function, and disruption of protein-protein interactions .
Biochemical Pathways
Benzothiazoles have been shown to impact a variety of biochemical pathways, depending on their specific targets .
Result of Action
Benzothiazoles have been studied for their potential therapeutic effects in various disease models, suggesting that they may have diverse cellular effects depending on their specific targets .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially impact the activity and stability of benzothiazoles .
properties
IUPAC Name |
N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3S/c1-20-12-8-11-14(9-13(12)21-2)22-16(17-11)18-15(19)10-6-4-3-5-7-10/h3-9H,1-2H3,(H,17,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWDHMNONQBHXGV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=C(S2)NC(=O)C3=CC=CC=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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